Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H8BrFO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate typically involves the esterification of 2-(3-bromo-2-fluorophenyl)-2-oxoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
[ \text{2-(3-bromo-2-fluorophenyl)-2-oxoacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Yields substituted derivatives such as 2-(3-amino-2-fluorophenyl)-2-oxoacetate.
Reduction: Produces ethyl 2-(3-bromo-2-fluorophenyl)-2-hydroxyacetate.
Oxidation: Forms ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetic acid.
Scientific Research Applications
Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects. Its structural features are of interest in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine and fluorine substituents influence its binding affinity and selectivity towards enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-(3-chloro-2-fluorophenyl)-2-oxoacetate: Similar structure but with a chlorine substituent instead of bromine. This compound may exhibit different reactivity and biological activity due to the difference in halogen atoms.
Ethyl 2-(3-bromo-2-chlorophenyl)-2-oxoacetate: Contains both bromine and chlorine substituents. The presence of two different halogens can lead to unique chemical and biological properties.
Ethyl 2-(3-bromo-2-methylphenyl)-2-oxoacetate: Substituted with a methyl group instead of fluorine. The methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and interactions.
This compound stands out due to the specific combination of bromine and fluorine substituents, which confer unique chemical and biological characteristics
Properties
IUPAC Name |
ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHZVHSVYWDBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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